2-Benzyloxyphenylboronic acid
Overview
Description
2-Benzyloxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a reagent used in the preparation of different kinase inhibitors .
Synthesis Analysis
Pinacolboronate esters, which include 2-Benzyloxyphenylboronic acid, are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .
Molecular Structure Analysis
The molecular formula of 2-Benzyloxyphenylboronic acid is C13H13BO3 .
Chemical Reactions Analysis
2-Benzyloxyphenylboronic acid is used in various chemical reactions such as Palladium complex-catalyzed selective hydroxylation, Palladium (II)-catalyzed oxidative Heck reactions, Metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
2-Benzyloxyphenylboronic acid appears as a crystalline powder or powder that is white to pale yellow in color . It is odorless and insoluble in water . Its molecular weight is 228.05 g/mol .
Scientific Research Applications
Anticancer Potential
2-Benzyloxyphenylboronic acid and related compounds have shown significant antiproliferative and proapoptotic properties in various cancer cell lines. For instance, studies have revealed that phenylboronic acid derivatives can induce apoptosis in ovarian cancer cells through cell cycle arrest in the G2/M phase, accompanied by caspase-3 activation (Psurski et al., 2018).
Organic Synthesis and Catalysis
2-Benzyloxyphenylboronic acid plays a role in organic synthesis, particularly in the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process yields benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids, useful in the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Antifungal and Antimicrobial Activities
Compounds like benzosiloxaboroles, analogues of benzoxaboroles which are derivatives of phenylboronic acids, exhibit significant antifungal and potential small-molecule therapeutic properties. Their increased Lewis acidity, particularly when fluorinated or with added phenyl groups, enhances their bioactivity (Brzozowska et al., 2015). Similarly, certain benzoxaboroles have been shown to have antimicrobial properties, indicating potential applications in cancer treatment and as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Bioconjugation
2-Benzyloxyphenylboronic acid derivatives, such as frustrated benzoxaborole, have been explored for their applications in bioconjugation. These compounds have shown potential in forming stable hemiaminal ether structures, including effective reactions with proteins like lysozyme (Bhangu et al., 2020).
Material Science and Electrochemistry
In material science, derivatives of 2-benzyloxyphenylboronic acid have been utilized in the creation of novel liquid crystalline materials, exhibiting diverse phases like nematic, smectic, and chiral smectic C phases (Sharma et al., 2003). In electrochemistry, related compounds like 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been reported as bifunctional electrolyte additives for lithium-ion batteries, showcasing their versatility in this field (Chen & Amine, 2007).
Bioorthogonal Chemistry
2-Benzyloxyphenylboronic acid derivatives are also significant in bioorthogonal chemistry. For example, the combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in aqueous solution leads to stable products useful for protein conjugation, demonstrating its orthogonality to protein functional groups (Dilek et al., 2015).
properties
IUPAC Name |
(2-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAIDINWZOCYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378308 | |
Record name | 2-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxyphenylboronic acid | |
CAS RN |
190661-29-1 | |
Record name | 2-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(benzyloxy)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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